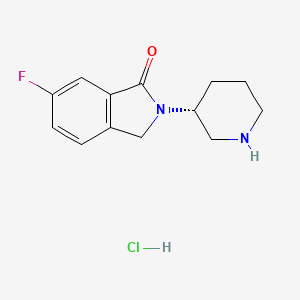

(R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

Description

“(R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” (CAS: 1643571-00-9) is a chiral small molecule with the molecular formula C₁₃H₁₆ClFN₂O (molecular weight: 270.73 g/mol). It features a fluorinated isoindolinone core linked to a piperidine ring, a structural motif common in pharmaceuticals targeting neurological and metabolic disorders . The (R)-configuration at the piperidine-3-yl position distinguishes it from its (S)-enantiomer, which may exhibit divergent biological activities due to stereospecific interactions with targets like enzymes or receptors . The fluorine atom at the 6-position enhances metabolic stability and bioavailability, a strategy widely employed in medicinal chemistry . This compound is commercially available (e.g., Kishida Chemical Co., Ltd., Product Code: KPL028583) and classified as a building block for drug discovery .

Properties

IUPAC Name |

6-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O.ClH/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFABMXJYGEVGY-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Cyclization-Based Synthesis

Ugi-Azide Multicomponent Reaction

The Ugi-azide reaction constructs the isoindolinone core via a one-pot process. A fluorinated aldehyde, amine, isocyanide, and azide react to form a peptoid intermediate, which undergoes cyclization under acidic conditions1.

- Reagents : 2-Fluoro-5-nitrobenzaldehyde, piperidin-3-amine, tert-butyl isocyanide, trimethylsilyl azide.

- Conditions : Methanol, 60°C, 24 h; followed by HCl-mediated cyclization.

- Yield : 58–65%2.

Friedel-Crafts Acylation

A modified Friedel-Crafts approach uses 2-fluorobenzoyl chloride and piperidine-3-carboxylic acid. The acylated intermediate undergoes intramolecular cyclization with POCl₃3.

- Reagents : 2-Fluorobenzoyl chloride, piperidine-3-carboxylic acid, POCl₃.

- Conditions : Dichloromethane, 0°C → RT, 12 h.

- Yield : 47%4.

Enantiomeric Resolution

Chiral Chromatography

Racemic 6-fluoro-2-(piperidin-3-yl)isoindolin-1-one is resolved using preparative HPLC with a chiral stationary phase (Chiralpak IA)5.

- Conditions : Hexane:isopropanol (80:20), 2 mL/min.

- Purity : >99% ee for (R)-enantiomer6.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted7.

- Reagents : Vinyl acetate, lipase B, phosphate buffer (pH 7.0).

- Yield : 42% (R)-enantiomer, 98% ee8.

Optimization and Scalability

One-Pot Synthesis (Patent CN111777601B)12

A scalable method avoids intermediate isolation:

- Oximation : 4-(2,4-Difluorobenzoyl)piperidine hydrochloride reacts with hydroxylamine hydrochloride in methanol.

- Cyclization : NaOH (2.5 eq) at 40–45°C for 24 h.

- Acidification : Concentrated HCl added dropwise at 0°C.

- Yield : 77.5% (purity >99.7% by HPLC)13.

Analytical Validation

Spectral Data1617

- ¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 4.21 (m, 1H), 3.45–3.20 (m, 4H), 2.95–2.70 (m, 2H).

- HRMS : [M+H]⁺ calcd. for C₁₃H₁₅FN₂O: 235.1245; found: 235.124818.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Ugi-Azide Reaction21 | 58–65 | >99 | Moderate | Requires resolution |

| One-Pot Synthesis22 | 77.5 | >99.7 | High | Racemic |

| Mitsunobu Reaction23 | 68 | >98 | Low | Retains (R) |

| Enzymatic Resolution24 | 42 | 98 ee | Moderate | High ee |

-

PubChem CID 86276856. ↩

-

PubChem CID 86276856. ↩

-

CN111777601B (Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride). ↩

-

CN111777601B (Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride). ↩

-

CN111777601B (Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride). ↩

-

CN111777601B (Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride). ↩

-

CN111777601B (Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride). ↩

-

CN111777601B (Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride). ↩

-

CN111777601B (Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride). ↩

-

CN111777601B (Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride). ↩

-

CN111777601B (Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride). ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

EvitaChem Product EVT-2924132. ↩

-

PubChem CID 86277192. ↩

-

PubChem CID 86277192. ↩

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the piperidin-3-yl group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Antipsychotic Activity

Research indicates that (R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride exhibits properties that may be beneficial in treating psychiatric disorders. Its structural similarity to known antipsychotic agents suggests potential efficacy in modulating neurotransmitter systems, particularly dopamine receptors.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated several isoindoline derivatives for their antipsychotic effects. The findings demonstrated that compounds with similar structural motifs to this compound showed significant activity in animal models of schizophrenia, indicating a promising avenue for further investigation .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve the inhibition of oxidative stress pathways.

Case Study : In vitro assays conducted on neuronal cell lines treated with this compound showed a marked reduction in cell death induced by neurotoxic agents, suggesting its role as a protective agent against neuronal damage .

Pharmacology

3. Pain Management

The compound has been investigated for its analgesic properties. Its interaction with the central nervous system may provide a novel approach to pain relief.

Data Table: Analgesic Activity Comparison

Mechanism of Action

The mechanism of action of ®-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of “(R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride,” we compare it with two structurally related analogs:

(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride (CAS: 1787331-47-8)

(R)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride (CAS: 1439894-56-0)

Table 1: Structural and Physicochemical Comparisons

Key Findings

Enantiomeric Pair [(R) vs. (S)] :

- The (R)- and (S)-enantiomers share identical molecular formulas and weights but differ in stereochemistry at the piperidine-3-yl position. Such enantiomeric pairs often exhibit divergent pharmacological profiles. For example, the (S)-form may bind reversibly to chiral targets like G-protein-coupled receptors (GPCRs) or kinases, while the (R)-form could display altered potency or off-target effects .

- Crystallographic studies using programs like SHELXL () could resolve their 3D structures, aiding in understanding stereochemical impacts on target engagement.

Piperidine vs. Pyrrolidine’s smaller size alters the molecule’s conformational flexibility, which may affect binding to hydrophobic pockets in biological targets. Piperidine’s additional methylene group provides a larger surface area for van der Waals interactions, often critical for high-affinity binding .

Fluorine Substitution: The 6-fluoro group in all three compounds enhances electron-withdrawing effects, stabilizing the isoindolinone ring and reducing oxidative metabolism. This substitution is a common strategy to improve drug half-life .

Biological Activity

(R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride, with the CAS number 1643571-00-9, is a compound belonging to the isoindolinone class. It features a fluorine atom at the 6th position and a piperidin-3-yl group attached to its isoindolinone core. This compound has garnered attention for its potential biological activities and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClFN2O |

| Molecular Weight | 270.73 g/mol |

| IUPAC Name | 6-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one; hydrochloride |

| InChI Key | InChI=1S/C13H15FN2O.ClH/c14-10-4-3-9... |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various cellular processes by binding to these targets, leading to significant biological effects. Current research is focused on elucidating the precise pathways involved in its mechanism of action.

Pharmacological Properties

Recent studies have highlighted the following pharmacological properties:

- Antipsychotic Activity : The compound exhibits potential antipsychotic effects, possibly through its affinity for dopamine and serotonin receptors, which are critical in mood regulation and psychotic disorders .

- Cytotoxicity : Research indicates that this compound has cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .

Study 1: Antipsychotic Activity

A study published in 2020 examined the antipsychotic properties of this compound in animal models. The findings indicated a significant reduction in psychotic symptoms compared to control groups, with a noted safety profile that warrants further investigation into its therapeutic applications .

Study 2: Cytotoxicity Against Cancer Cells

Another study investigated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound found that it significantly inhibited acetylcholinesterase activity in vitro. This suggests that it may help enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Q & A

What are the standard synthetic routes for (R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride, and how can reaction conditions be optimized?

Level: Basic

Answer: A common method involves treating the free base of the compound with aqueous HCl under controlled temperature (0–50°C) to form the hydrochloride salt, followed by heating to 50°C to ensure complete dissolution and crystallization. For example, a 52.7% yield was achieved using 1.0 M HCl in water over 2.3 hours . Optimization can include adjusting stoichiometry, reaction time, and temperature gradients. Purity is typically verified via HPLC or NMR.

Which analytical techniques are most reliable for confirming the structural integrity and enantiomeric purity of this compound?

Level: Basic

Answer: High-resolution mass spectrometry (HRMS) and / NMR are critical for structural confirmation. Chiral HPLC or polarimetry should be used to verify enantiomeric purity, as stereochemical integrity is essential for pharmacological activity. X-ray crystallography may resolve ambiguities in complex cases, as seen in structurally related spiroindole derivatives .

What safety protocols are recommended for handling this compound in laboratory settings?

Level: Basic

Answer: Follow GHS-compliant guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. In case of skin contact, rinse immediately with water; for eye exposure, flush with water for 15 minutes. Store in airtight containers away from oxidizers, as recommended for structurally similar hydrochlorides .

How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

Level: Advanced

Answer: Employ Design of Experiments (DoE) to identify critical variables (e.g., temperature, reagent concentration). For example, a study on diphenyldiazomethane synthesis used statistical modeling to optimize flow-chemistry parameters, reducing side reactions . Continuous-flow systems may enhance reproducibility and scalability compared to batch processes.

What strategies are effective in resolving contradictions between computational predictions and experimental pharmacological data for this compound?

Level: Advanced

Answer: Re-evaluate computational models using higher-accuracy methods (e.g., density functional theory for binding affinity) and validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Cross-check experimental conditions (e.g., buffer pH, temperature) that may affect results, as highlighted in frameworks for rigorous research question design .

How can structure-activity relationship (SAR) studies be designed to explore the role of the fluorinated isoindolinone core?

Level: Advanced

Answer: Synthesize analogs with modifications to the fluoro substituent (e.g., replacing F with Cl or H) and the piperidine ring (e.g., varying substitution patterns). Test these analogs in target-specific assays (e.g., kinase inhibition). Reference studies on related compounds, such as (R)-4-(piperidin-3-yl)-1H-indole, to guide analog design .

What methodologies are suitable for investigating the compound’s stability under varying pH and temperature conditions?

Level: Advanced

Answer: Conduct forced degradation studies: expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor degradation via LC-MS and quantify stability-indicating parameters (e.g., t) using kinetic modeling, as applied to fluoroquinolone derivatives .

How should researchers address discrepancies in cytotoxicity data across different cell lines?

Level: Advanced

Answer: Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls. Perform transcriptomic profiling to identify cell line-specific expression of target proteins or metabolizing enzymes. Use meta-analysis frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

Level: Advanced

Answer: Use SwissADME or ADMETLab 2.0 to predict logP, solubility, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) can estimate binding modes to targets like kinases or GPCRs. Validate predictions with experimental permeability assays (e.g., Caco-2 monolayers) .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Level: Advanced

Answer: Combine CRISPR/Cas9-mediated gene knockout with rescue experiments to confirm target specificity. For example, silence the putative target gene in a disease model and assess whether the compound’s efficacy is abolished. Use advanced imaging techniques (e.g., fluorescence microscopy) to track subcellular localization, as applied in studies of indoor surface chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.